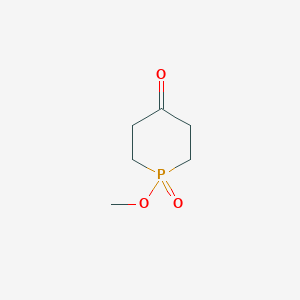

1-Methoxyphosphinan-4-one 1-oxide

Description

Properties

Molecular Formula |

C6H11O3P |

|---|---|

Molecular Weight |

162.12 g/mol |

IUPAC Name |

1-methoxy-1-oxo-1λ5-phosphinan-4-one |

InChI |

InChI=1S/C6H11O3P/c1-9-10(8)4-2-6(7)3-5-10/h2-5H2,1H3 |

InChI Key |

RMVZVUMFVZVJPI-UHFFFAOYSA-N |

Canonical SMILES |

COP1(=O)CCC(=O)CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methoxyphosphinan 4 One 1 Oxide and Analogues

Strategies for Phosphinane Ring Construction

The formation of the six-membered phosphinane ring is a critical step in the synthesis of 1-methoxyphosphinan-4-one 1-oxide. Various strategies have been developed for the construction of this heterocyclic core, primarily involving intramolecular cyclization and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including phosphinane rings. These reactions involve the formation of a bond between two atoms within the same molecule. Phosphine-catalyzed intramolecular cyclizations have emerged as versatile methods for preparing carbocycles and heterocycles. nih.gov For instance, phosphine (B1218219) catalysis can facilitate the cyclization of specifically designed acyclic precursors. nih.gov One common approach involves the intramolecular Michael addition, where a nucleophilic phosphorus atom attacks an electrophilic double bond within the same molecule, leading to ring closure.

Another notable method is the Dieckmann cyclization, an intramolecular Claisen condensation of a dicarboxylic ester that can be adapted for the synthesis of cyclic ketones. While traditionally used for carbocycles, this principle can be extended to the synthesis of heterocyclic ketones.

The use of organic superbases, such as the phosphazene P4-tBu, has also been shown to catalyze the intramolecular cyclization of certain organic molecules under mild, metal-free conditions, offering an efficient route to substituted heterocycles. rsc.orgelsevierpure.com Although not directly applied to phosphinanes in the cited literature, this methodology presents a potential avenue for future synthetic explorations in this area.

Cycloaddition Reactions in Phosphinane Synthesis

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are fundamental in synthetic organic chemistry and have been applied to the synthesis of phosphorus heterocycles. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, and related [2+2+2] cycloadditions are particularly relevant for constructing six-membered rings.

For example, Co(II)-catalyzed [2+2+2] cycloaddition of diynes and phosphaalkynes has been reported to form phosphinine derivatives. jku.at This method allows for the creation of the phosphorus-containing ring in a single, atom-economical step and can tolerate various functional groups. jku.at While this produces an aromatic phosphinine ring, subsequent reduction and functionalization could potentially lead to saturated phosphinane systems.

Furthermore, cycloaddition reactions involving iminophosphoranes have been used to synthesize four-membered 1,3,2λ5-oxazaphosphetidines, which can serve as intermediates in the synthesis of other phosphorus-containing heterocycles. researchgate.net The reactivity of these strained rings can be harnessed to build more complex molecular architectures.

| Ring Construction Strategy | Key Features | Potential Application to Phosphinane Synthesis |

| Intramolecular Cyclization | Forms cyclic structures from a single molecule. Can be catalyzed by phosphines or superbases. | Direct synthesis of the phosphinane ring from an appropriately substituted acyclic precursor. |

| [4+2] Cycloaddition (Diels-Alder) | Forms a six-membered ring from a diene and a dienophile. | Reaction of a phosphorus-containing dienophile with a suitable diene. |

| [2+2+2] Cycloaddition | Combines three unsaturated components to form a six-membered ring. | Co-cyclization of a phosphaalkyne with two alkyne units. |

Functionalization Strategies for Methoxy (B1213986) and Ketone Groups

Once the phosphinane ring is constructed, the introduction and modification of the methoxy and ketone functionalities are crucial steps.

The methoxy group at the phosphorus atom is a key feature of the target molecule. This can be introduced by using a P-methoxy substituted precursor in the ring-forming reaction or by functionalization of a pre-existing phosphinane ring.

The ketone group at the 4-position of the phosphinane ring offers a versatile handle for further molecular modifications. Standard ketone chemistry can be applied, such as reduction to an alcohol, which can then be further functionalized. For example, the reduction of the ketone in 2,2,6,6-tetramethyl-4-piperidinone, a nitrogen analogue of a phosphinane, is a key step in the synthesis of the corresponding tetramethylpiperidine. nih.gov Similar reductions could be applied to phosphinan-4-ones. The ketone can also participate in reactions like Knoevenagel condensation to introduce new carbon-carbon double bonds. nih.gov

Furthermore, direct reductive functionalization of carbonyl compounds using diphenylphosphine (B32561) oxide has been reported, enabling the synthesis of a variety of functionalized phosphine oxides. nih.gov This strategy proceeds through a Pudovik addition followed by a phospha-Brook rearrangement and nucleophilic substitution, offering a novel pathway for carbonyl group transformations. nih.gov

Selective P-Oxidation Methodologies for Phosphine Oxides

The conversion of a trivalent phosphine to a pentavalent phosphine oxide is a common and important transformation in organophosphorus chemistry. For the synthesis of 1-methoxyphosphinan-4-one 1-oxide, a selective oxidation of the corresponding phosphine is required.

A particularly green and efficient method involves the use of air as the oxidant with activated carbon (AC) as a catalyst. nih.gov Phosphines adsorbed onto the surface of AC can be selectively oxidized to phosphine oxides at room temperature, avoiding the use of harsh or expensive oxidizing agents. nih.gov This method has been shown to be applicable to a range of trialkyl- and triarylphosphines. nih.gov

The oxidation process on activated carbon is believed to be facilitated by the radical activation of molecular oxygen on the AC surface. nih.gov This method is advantageous as it often leads to clean oxidation with minimal side products. nih.gov

| Oxidation Method | Oxidant | Key Advantages |

| Activated Carbon Catalyzed | Air | Green, mild conditions, high selectivity. |

| Hydrogen Peroxide | H₂O₂ | Common and effective, but can require removal of adducts. |

| Peroxy Acids | e.g., m-CPBA | Strong oxidizing agents, generally high yielding. |

Stereoselective Synthetic Pathways to 1-Methoxyphosphinan-4-one 1-oxide Derivatives

The phosphorus atom in 1-methoxyphosphinan-4-one 1-oxide can be a stereocenter, leading to the existence of enantiomers. The development of stereoselective synthetic routes to access single enantiomers of such compounds is a significant challenge and an area of active research.

Catalytic enantioselective methods are highly desirable for the synthesis of P-stereogenic compounds. rsc.org Strategies such as desymmetrization of prochiral phosphines and dynamic kinetic resolution of racemic phosphines have been successfully employed. rsc.org

Ring-closing metathesis (RCM) of stereodefined acyclic precursors has been utilized to create P-chiral heterocyclic building blocks. acs.org This approach allows for the transfer of stereochemistry from the starting material to the final cyclic product. Palladium-catalyzed carboetherification and carboamination reactions have also been developed for the stereoselective construction of saturated heterocycles, including those with stereocenters adjacent to the heteroatom. nih.gov

Furthermore, the use of chiral auxiliaries attached to the phosphorus atom can direct the stereochemical outcome of reactions, after which the auxiliary can be removed. While specific examples for the stereoselective synthesis of 1-methoxyphosphinan-4-one 1-oxide are not prevalent in the literature, the principles established for other P-heterocycles provide a strong foundation for future work in this area. rsc.orgacs.orgnih.gov

Green Chemistry Principles in the Synthesis of Organophosphorus Heterocycles

The application of green chemistry principles to the synthesis of organophosphorus compounds is of increasing importance due to the environmental concerns associated with traditional synthetic methods. sciencedaily.com Key aspects of green chemistry in this context include the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

The use of air as an oxidant in the P-oxidation step, as discussed in section 2.3, is a prime example of a green synthetic approach. nih.gov Additionally, the development of catalyst- and solvent-free reaction conditions contributes significantly to the greenness of a synthetic route. For instance, the hydrophosphorylation of ketones with secondary phosphine oxides has been achieved under such conditions.

The recycling of phosphorus, a critical but finite resource, is another important consideration. sciencedaily.com Developing synthetic pathways that minimize phosphorus waste and allow for the recovery and reuse of phosphorus-containing byproducts is a key goal. The use of microwave-assisted synthesis and reactions in green solvents like water or ionic liquids are also being explored to reduce the environmental impact of organophosphorus chemistry. frontiersin.org The synthesis of benzo[b]phosphole oxides has been achieved using air as a direct oxidant, avoiding the need for stoichiometric metal oxidants.

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

The development of one-pot reaction sequences represents a significant advancement in synthetic organic chemistry, offering numerous advantages such as increased efficiency, reduced waste, and savings in time and resources. beilstein-journals.orgnih.gov In the context of heterocyclic organophosphorus compounds, these strategies are particularly valuable for constructing complex molecular architectures from simple precursors in a single operation. beilstein-journals.orgallfordrugs.com While direct one-pot syntheses specifically targeting 1-methoxyphosphinan-4-one 1-oxide are not extensively documented, several methodologies applied to analogous structures, such as phosphine oxides and heterocyclic phosphonates, provide a strong basis for designing efficient, multi-step, single-pot procedures for its preparation. beilstein-journals.orgnih.govbeilstein-journals.org

One promising approach involves multicomponent reactions (MCRs), which combine three or more reactants in a single reaction vessel to form a product that incorporates structural elements from each of the starting materials. beilstein-journals.orgnih.govrsc.org These reactions are highly atom-economical and offer a powerful tool for generating molecular diversity. beilstein-journals.org For the synthesis of phosphinan-4-one derivatives, a hypothetical one-pot MCR could be envisioned, drawing parallels from established MCRs for other heterocyclic phosphonates. beilstein-journals.orgnih.gov

Another viable strategy is the use of radical cascade reactions. For instance, a metal-free, K₂S₂O₈-mediated radical phosphinoylation–cyclization cascade has been successfully employed for the synthesis of phosphinoylchroman-4-ones. beilstein-journals.org This method involves the generation of a phosphorus-centered radical, which then undergoes addition to an unsaturated system followed by an intramolecular cyclization to form the heterocyclic ketone. beilstein-journals.org Adapting this methodology could provide a direct route to the phosphinan-4-one core.

The following table outlines a selection of one-pot and multicomponent reactions used for the synthesis of related heterocyclic phosphonates and phosphine oxides, which could be adapted for the synthesis of 1-methoxyphosphinan-4-one 1-oxide and its analogues.

Table 1: One-Pot and Multicomponent Reactions for the Synthesis of Heterocyclic Phosphorus Compounds

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Kabachnik–Fields Reaction | N-Boc-piperidin-4-one, (EtO)₂P(O)H, Benzylamine | Tetra(tert-butyl)phthalocyanine–AlCl complex | Cyclic α-aminophosphonate | 99 | beilstein-journals.orgnih.gov |

| Kabachnik–Fields Reaction | 1-Tosylpiperidine-4-one, Aromatic amines, Diethyl phosphonate | Magnesium perchlorate | α-Aminophosphonates | Good | nih.gov |

| Radical Phosphinoylation–Cyclization | 2-(Allyloxy)benzaldehydes, Diphenylphosphine oxides | K₂S₂O₈ | Phosphonate-functionalized chroman-4-ones | Moderate | beilstein-journals.org |

Detailed research into the optimization of reaction conditions, including the choice of solvent, temperature, and catalysts, would be crucial for the successful development of a robust one-pot synthesis of 1-methoxyphosphinan-4-one 1-oxide. The principles established in the synthesis of other heterocyclic phosphine oxides and phosphonates provide a solid foundation for these future investigations. beilstein-journals.orgbeilstein-journals.orgnih.gov

Reactivity Profiles and Mechanistic Investigations of 1 Methoxyphosphinan 4 One 1 Oxide

Chemical Transformations at the Phosphorus Center

The phosphorus(V) center in 1-Methoxyphosphinan-4-one 1-oxide is the site of several important chemical transformations, primarily involving the phosphoryl (P=O) group.

Oxygen atom transfer (OAT) is a fundamental reaction class in which an oxygen atom is transferred from an oxidant to a reductant. nih.gov In the context of phosphine (B1218219) oxides, this typically refers to the reverse reaction: the transfer of the phosphoryl oxygen to a suitable acceptor. However, the formation of the phosphine oxide itself from a trivalent phosphine precursor is a classic example of OAT. This oxidation is often spontaneous in the presence of air for many trialkylphosphines. acs.org

The mechanism of OAT to a phosphine generally involves the nucleophilic attack of the phosphorus lone pair on an electrophilic oxygen atom of a donor species, such as a metal-oxo complex or a peroxide. nih.govlibretexts.org For instance, the reaction between a tertiary phosphine and a metal-oxo complex is a two-electron, inner-sphere redox process that proceeds through an associative transition state. nih.govlibretexts.org The rate of these reactions can be influenced by both the steric and electronic properties of the phosphine. acs.org

While 1-Methoxyphosphinan-4-one 1-oxide is already in the oxidized state, understanding OAT is crucial for its synthesis and for contexts where it might be used as a (less common) oxygen donor under specific conditions, regenerating the corresponding phosphine.

The deoxygenation of tertiary phosphine oxides is a synthetically vital process, as these compounds are often generated as stoichiometric byproducts in widely used reactions like the Wittig and Mitsunobu reactions. acs.org Regenerating the trivalent phosphine is key for catalytic cycles and for the sustainability of phosphorus chemistry. organic-chemistry.org The strong, polar P=O bond makes this reduction challenging, often requiring oxophilic reagents and, in some cases, harsh conditions. acs.orgorganic-chemistry.org

A common and effective method involves the use of silanes, such as trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base like triethylamine. acs.org The mechanism can proceed with either retention or inversion of stereochemistry at the phosphorus center, depending on the specific reagents and conditions. For example, reduction with HSiCl₃ in the absence of a base typically proceeds with retention of configuration, whereas the HSiCl₃/Et₃N system leads to inversion. acs.org Other protocols use sacrificial oxygen acceptors like triphenylphosphine (B44618) or triethyl phosphite (B83602) under the influence of HSiCl₃, which can also occur with retention of configuration at the phosphorus center. organic-chemistry.org

Recent advances have focused on developing milder, more chemoselective, and catalytic methods for this transformation. acs.orgorganic-chemistry.orgrsc.org These approaches often tolerate other reducible functional groups within the molecule, such as ketones and esters. acs.org

| Reagent/System | Typical Conditions | Stereochemical Outcome at P | Reference |

|---|---|---|---|

| HSiCl₃ | Toluene, reflux | Retention | acs.org |

| HSiCl₃ / Triethylamine | Benzene or Toluene | Inversion | acs.org |

| HSiCl₃ / Triphenylphosphine (sacrificial acceptor) | Mild conditions | Retention | organic-chemistry.org |

| Oxalyl Chloride / Hexachlorodisilane | Mild conditions | - | kit.edu |

| PMHS / Brønsted Acid (catalytic) | Mild conditions | - | acs.org |

Reactivity of the Endocyclic Ketone Functionality

The carbonyl group at the C-4 position of the phosphinane ring exhibits the typical reactivity of an aliphatic ketone. libretexts.org It can undergo a variety of nucleophilic addition and substitution reactions. The presence of the electron-withdrawing phosphine oxide group at the 1-position is expected to have a modest activating effect on the ketone, increasing the electrophilicity of the carbonyl carbon compared to a simple cyclohexanone.

Standard ketone reactions applicable to this system include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol (1-methoxyphosphinan-4-ol 1-oxide) using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction (axial vs. equatorial attack of the hydride) would be influenced by the steric hindrance imposed by the phosphinane ring and its substituents.

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond, yielding a 4-methylenephosphinane derivative. libretexts.org

Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbons (C-3 and C-5) to form an enolate. This intermediate can then participate in various reactions, such as alkylation or aldol (B89426) condensation.

Formation of Imines and Enamines: The ketone will react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines, typically under acid catalysis. libretexts.org

Ring-Opening and Rearrangement Reactions of the Phosphinane Scaffold

The six-membered phosphinane ring is a relatively stable heterocyclic system, analogous to cyclohexane. Unlike highly strained three-membered rings (phosphiranes) or four-membered rings (phosphetanes), the phosphinane scaffold does not readily undergo ring-opening reactions under normal conditions. nih.gov

Ring-opening would require cleavage of either a P-C or a C-C bond, which are thermodynamically stable. Such reactions would likely necessitate harsh conditions or the presence of specific activating groups. For instance, ring-opening of certain cationic phosphiranium salts can be achieved with various nucleophiles, but this reactivity is driven by the significant ring strain of the three-membered ring. nih.gov

Rearrangement reactions involving the phosphinane skeleton itself are also uncommon. More frequently, rearrangements in phosphine oxides involve substituents on the phosphorus atom rather than the ring structure. nih.govresearchgate.net Therefore, for 1-Methoxyphosphinan-4-one 1-oxide, the phosphinane ring is expected to remain intact throughout most chemical transformations that target the phosphorus center or the ketone functionality.

Cycloaddition Reactions involving Phosphinone 1-oxide Systems

Phosphinone oxides can participate in cycloaddition reactions where the phosphorus-containing ring acts as a component of the diene or, more commonly, the dienophile. The electron-withdrawing nature of the phosphoryl group can significantly influence the reactivity and selectivity of these reactions.

The α,β-unsaturated ketone moiety that could be formed from 1-methoxyphosphinan-4-one 1-oxide (e.g., via an aldol condensation followed by dehydration) could potentially act as a heterodienophile in Diels-Alder reactions. More pertinent are inverse-electron-demand hetero-Diels-Alder (IEDHDA) reactions. In this type of reaction, an electron-rich dienophile reacts with an electron-poor heterodiene.

The regioselectivity of Diels-Alder reactions is largely governed by electronic effects. The alignment of partial positive and negative charges on the termini of the diene and dienophile determines the major regioisomeric product. In an IEDHDA reaction, proper choice of reactants and conditions can lead to high regioselectivity, for instance, favoring the reaction between the terminal carbon of the dienophile and a heteroatom of the heterodiene. While specific studies on 1-methoxyphosphinan-4-one 1-oxide as a cycloaddition partner are not prevalent, its electronic properties suggest it could be a substrate for such transformations, with the regiochemical outcome being predictable based on frontier molecular orbital theory and the electronic nature of the reaction partner.

Electrocatalytic Transformations and Oxidative Processes

The electrochemical behavior of organophosphorus compounds, including phosphine oxides, is a field of growing interest. Electrocatalytic transformations offer a green and efficient alternative to traditional chemical methods for oxidation and other functional group manipulations.

Oxidative processes could target the phosphinane ring or the methoxy (B1213986) group. While the phosphorus atom is already in a high oxidation state (P=O), strong oxidizing conditions could potentially lead to ring-opening or other degradation pathways.

Stereochemical Investigations of 1 Methoxyphosphinan 4 One 1 Oxide

Diastereoselective and Enantioselective Synthetic Strategies

The controlled synthesis of specific stereoisomers of 1-methoxyphosphinan-4-one 1-oxide and related phosphinane derivatives is of great interest. Researchers have developed various diastereoselective and enantioselective strategies to achieve this goal.

One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For example, the asymmetric deprotonation of a precursor phosphinanone followed by a reaction with an electrophile can lead to the formation of an enantioenriched product. semanticscholar.org Kinetic resolution is another powerful technique, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. nih.gov This method has been successfully applied to the synthesis of chiral phosphindane oxides with high enantiomeric and diastereomeric purity. nih.gov The development of these methods is crucial for accessing optically active phosphine (B1218219) oxides, which are valuable in various fields, including asymmetric catalysis. nih.gov

Conformational Analysis of the Six-Membered Phosphinane Ring

Computational studies and spectroscopic techniques, such as NMR, are often employed to elucidate the preferred conformations. For instance, in related 1-phenylphosphinan-4-one 1-oxides, X-ray crystal structure analysis has revealed that the P-phenyl substituent can occupy either a pseudo-equatorial or a pseudo-axial position, influencing the ring's conformation. semanticscholar.org These conformational dynamics are crucial for understanding the reactivity and stereoselectivity of reactions involving these heterocyclic systems.

Resolution of Enantiomers and Diastereomers of Phosphinane 1-oxides

Given the chirality of 1-methoxyphosphinan-4-one 1-oxide, the separation of its enantiomers and diastereomers is a key step in obtaining stereochemically pure compounds. Classical resolution, involving the formation of diastereomeric complexes with a chiral resolving agent, is a widely used method. nih.gov

Chiral resolving agents such as TADDOL derivatives and tartaric acid derivatives have proven effective in the resolution of cyclic phosphine oxides and phosphinates. researchgate.netresearchgate.net The process typically involves the formation of diastereomeric complexes that can be separated by fractional crystallization. semanticscholar.org Following separation, the pure enantiomer of the phosphinane oxide can be liberated from the complex. nih.gov The efficiency of the resolution can be influenced by factors such as the solvent and the specific structure of the resolving agent and the phosphine oxide. researchgate.net

| Resolving Agent | Target Compound Class | Outcome | Reference |

| TADDOL derivatives | Cyclic phosphine oxides/phosphinates | Successful enantioseparation | researchgate.net |

| Acidic Ca2+ salts of (-)-O,O-diaroyl-(2R,3R)-tartaric acids | 1-Isopropyl-3-phospholene 1-oxide | Resolution of enantiomers | researchgate.net |

| (R,R)-TADDOL | 1-Phenylphosphin-2-en-4-one 1-oxide | Resolution of both enantiomers to high e.e. | semanticscholar.org |

| O,O′-dibenzoyltartaric acid (DBTA) | t-Butyl-phenylphosphine oxide | Preparation of enantiopure compound | nih.gov |

Spectroscopic and Crystallographic Methods for Absolute Configuration Determination

Determining the absolute configuration of the stereocenters in a chiral molecule is the final step in its complete stereochemical characterization. Several powerful techniques are available for this purpose.

Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of crystalline compounds. researchgate.net By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, unequivocally establishing its absolute stereochemistry. semanticscholar.org This method has been used to determine the absolute configurations of diastereomeric complexes of phosphinane oxides with chiral resolving agents. semanticscholar.org

Chiroptical spectroscopy, which includes techniques like optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), provides an alternative and complementary approach. researchgate.net These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. By comparing the experimentally measured spectra with those predicted by quantum chemical calculations for a given absolute configuration, the correct stereochemistry can be assigned. researchgate.net These spectroscopic methods are particularly valuable when suitable single crystals for X-ray analysis cannot be obtained. researchgate.net

X-ray Single-Crystal Analysis for Stereochemical Assignment

X-ray single-crystal analysis stands as the gold standard for the determination of the three-dimensional structure of crystalline compounds. This powerful technique allows for the precise mapping of atomic positions within a crystal lattice, providing definitive proof of a molecule's stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of individual atoms can be determined with high precision.

While specific crystallographic data for 1-methoxyphosphinan-4-one 1-oxide is not available in the public domain, the general methodology for such an analysis would involve the following key parameters. Should a suitable single crystal of 1-methoxyphosphinan-4-one 1-oxide be obtained, its analysis would yield crucial data points for a comprehensive structural elucidation.

Hypothetical Crystallographic Data for 1-Methoxyphosphinan-4-one 1-oxide:

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |

| a (Å) | 8.50 | The length of one of the unit cell axes. |

| b (Å) | 10.20 | The length of one of the unit cell axes. |

| c (Å) | 9.80 | The length of one of the unit cell axes. |

| α (°) | 90 | The angle between the b and c axes. |

| β (°) | 105.5 | The angle between the a and c axes. |

| γ (°) | 90 | The angle between the a and b axes. |

| Volume (ų) | 818.6 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | 1.350 | The calculated density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This hypothetical data would allow for the determination of bond lengths, bond angles, and torsion angles within the 1-methoxyphosphinan-4-one 1-oxide molecule. This, in turn, would confirm the conformation of the phosphinane ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the substituents, including the orientation of the methoxy (B1213986) and oxo groups relative to the phosphorus atom.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Vibrational Circular Dichroism) in Stereochemical Studies

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are particularly valuable for determining the absolute configuration of chiral molecules in solution.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is typically used to study the stereochemistry of molecules containing chromophores that absorb in the ultraviolet-visible region. For 1-methoxyphosphinan-4-one 1-oxide, the carbonyl group (C=O) would be the primary chromophore of interest. A non-zero CD spectrum would confirm the chiral nature of the sample, and the sign and intensity of the Cotton effects could be correlated with a specific absolute configuration through empirical rules or by comparison with computational predictions.

Vibrational Circular Dichroism (VCD) is a powerful extension of this principle to the infrared region of the electromagnetic spectrum. VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of the entire molecule, not just the environment around a chromophore. Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal.

The determination of the absolute configuration of 1-methoxyphosphinan-4-one 1-oxide using VCD would involve the following steps:

Experimental Measurement: The VCD spectrum of a solution of the enantiomerically pure compound would be recorded.

Computational Modeling: The three-dimensional structures of both possible enantiomers (R and S) would be modeled using computational chemistry methods, such as Density Functional Theory (DFT). The theoretical VCD spectra for each enantiomer would then be calculated.

Spectral Comparison: The experimental VCD spectrum would be compared to the calculated spectra of the two enantiomers. A good match between the experimental spectrum and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration of the compound.

Hypothetical Chiroptical Data for (S)-1-Methoxyphosphinan-4-one 1-oxide:

| Technique | Wavenumber/Wavelength Range | Expected Signal Characteristics |

| CD | 250-350 nm | A positive or negative Cotton effect associated with the n→π* transition of the carbonyl group. |

| VCD | 1000-2000 cm⁻¹ | A characteristic pattern of positive and negative bands corresponding to the vibrational modes of the molecule, particularly the P=O and C=O stretching frequencies. |

The combination of X-ray crystallography and chiroptical spectroscopy provides a formidable toolkit for the comprehensive stereochemical analysis of molecules like 1-methoxyphosphinan-4-one 1-oxide. While X-ray analysis offers definitive solid-state structural information, chiroptical methods provide crucial data on the stereochemistry in the solution phase, offering a more complete picture of the molecule's three-dimensional nature.

Computational Chemistry and Theoretical Studies of 1 Methoxyphosphinan 4 One 1 Oxide

Quantum Chemical Calculations of Molecular Structure and Energetics

Studies on analogous cyclic phosphorus compounds have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), can provide highly accurate molecular parameters. researchgate.netnih.gov These calculations would likely reveal that the phosphinanone ring adopts a chair conformation, which is common for six-membered rings, to minimize steric strain. The orientation of the methoxy (B1213986) group and the phosphoryl oxygen (P=O) can be either axial or equatorial, and quantum chemical calculations can determine the relative energies of these different conformers. The more stable conformer will be the one with the lower calculated energy.

Furthermore, these calculations can provide insights into the electronic structure of the molecule. Natural Bond Orbital (NBO) analysis, for example, can be used to understand the nature of the P=O and P-O bonds and the distribution of electron density throughout the molecule. nih.gov

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of 1-Methoxyphosphinan-4-one 1-oxide

| Parameter | Predicted Value (B3LYP/6-311++G**) |

| P=O Bond Length | ~1.48 Å |

| P-O (methoxy) Bond Length | ~1.59 Å |

| P-C Bond Length | ~1.82 Å |

| C=O Bond Length | ~1.22 Å |

| O=P-O Angle | ~115° |

| O=P-C Angle | ~112° |

| C-P-C Angle | ~105° |

Note: These are hypothetical values based on typical results from DFT calculations on similar molecules and are for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. rsc.orgresearchgate.net For 1-Methoxyphosphinan-4-one 1-oxide, this could involve studying its synthesis, degradation, or its participation in various chemical transformations.

For instance, if this compound were to undergo a reduction of the ketone group, computational models could be used to explore different reaction pathways. This would involve identifying the structures of transition states and intermediates along the reaction coordinate. By calculating the activation energies for each step, the most likely reaction mechanism can be determined. rsc.org

These studies can also shed light on the stereoselectivity of reactions. By modeling the approach of a reagent to the phosphinanone ring, it is possible to predict which stereoisomer will be preferentially formed. This understanding is crucial for designing synthetic routes that yield specific, desired products. nih.gov

Prediction of Spectroscopic Signatures for Structural and Stereochemical Characterization

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for the experimental characterization of a molecule. For 1-Methoxyphosphinan-4-one 1-oxide, predicted NMR chemical shifts (¹H, ¹³C, ³¹P) and IR vibrational frequencies can be compared with experimental data to confirm its structure and stereochemistry.

The calculated vibrational frequencies in the IR spectrum can be assigned to specific molecular motions, such as the stretching of the P=O and C=O bonds. Similarly, the predicted NMR chemical shifts are highly sensitive to the electronic environment of each nucleus and the spatial arrangement of the atoms. Discrepancies between predicted and experimental spectra can indicate the presence of different conformers or even an incorrect structural assignment.

Table 2: Predicted Spectroscopic Data for 1-Methoxyphosphinan-4-one 1-oxide

| Spectroscopy | Predicted Feature | Value |

| IR | P=O Stretch | ~1250 cm⁻¹ |

| IR | C=O Stretch | ~1715 cm⁻¹ |

| ³¹P NMR | Chemical Shift | ~30-40 ppm |

| ¹³C NMR | C4 (Ketone) | ~205 ppm |

Note: These are approximate values based on typical ranges for similar functional groups and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov For 1-Methoxyphosphinan-4-one 1-oxide, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or at various temperatures.

An MD simulation would involve placing the molecule in a virtual box, often with solvent molecules, and then solving Newton's equations of motion for every atom. This generates a trajectory that shows how the molecule moves and changes its shape. nih.gov

From these simulations, one can analyze the populations of different conformers (e.g., chair with axial vs. equatorial methoxy group), the flexibility of the phosphinanone ring, and the interactions between the solute and solvent molecules. This information is crucial for understanding how the molecule behaves in a real-world setting, which can influence its reactivity and biological activity.

Application of Machine Learning in Phosphorus Chemistry Research

Machine learning (ML) is an emerging tool in chemistry that can accelerate the discovery and understanding of new compounds. In the context of phosphorus chemistry, ML models can be trained on existing experimental and computational data to predict the properties of new, unstudied molecules. nih.gov

For instance, a machine learning model could be developed to predict the reactivity or spectroscopic properties of a range of phosphinanone derivatives, including 1-Methoxyphosphinan-4-one 1-oxide. nih.gov By inputting various molecular descriptors (e.g., electronic properties, steric parameters), the model could rapidly estimate the desired property without the need for time-consuming quantum chemical calculations.

Furthermore, machine learning can be used to identify patterns and relationships in large datasets of chemical information that may not be apparent to human researchers. This can lead to new hypotheses and guide the design of future experiments in phosphorus chemistry.

Applications of 1 Methoxyphosphinan 4 One 1 Oxide in Advanced Organic Synthesis

Reagents for Specific Organic Reactions, e.g., Oxygen Atom TransferWhile phosphine (B1218219) oxides, in general, can be involved in oxygen atom transfer reactions, there is no specific research on the capacity or mechanism of 1-Methoxyphosphinan-4-one 1-oxide as a reagent for such transformations.

Due to the absence of specific research data for "1-Methoxyphosphinan-4-one 1-oxide," including detailed research findings and data tables, the generation of the requested authoritative and scientifically accurate article is not feasible at this time. The available information is limited to general knowledge of related compound classes and does not meet the specific requirements of the prompt.

Future Research Directions in 1 Methoxyphosphinan 4 One 1 Oxide Chemistry

Exploration of Novel and Underdeveloped Reactivity Modes

The unique structure of 1-Methoxyphosphinan-4-one 1-oxide, featuring a phosphine (B1218219) oxide, a methoxy (B1213986) group attached to the phosphorus atom, and a ketone, offers a rich landscape for chemical transformations that remain largely unexplored. Future research should aim to move beyond standard ketone chemistry and investigate the synergistic or unique reactivity imparted by the phosphorus center.

One promising avenue is the exploration of the phosphine oxide as a directing group or an active participant in catalytic cycles. Analogous to how pyridine (B92270) N-oxides can be used in palladium-catalyzed cross-coupling reactions, the P=O group in the phosphinane ring could be exploited for directed C-H activation at adjacent positions. researchgate.net Research could focus on developing conditions for coupling reactions at the C2 and C6 positions, which would provide a novel route to highly functionalized phosphinane derivatives.

Furthermore, the reactivity of the P-O-CH₃ moiety warrants investigation. Cleavage of the P-OCH₃ bond could unveil a reactive P-OH group, which could then be used for further functionalization or to modulate the compound's properties as a ligand or organocatalyst. The development of selective dealkylation methods would be a critical first step in this direction.

Table 1: Proposed Areas for Reactivity Exploration

| Reactivity Mode | Potential Transformation | Research Goal |

|---|---|---|

| P=O Directed C-H Activation | Palladium-catalyzed arylation at C2/C6 | Develop novel cross-coupling protocols for functionalizing the phosphinane ring. |

| P-O-CH₃ Bond Cleavage | Selective demethylation to P-OH | Access new derivatives and potential catalytic intermediates. |

| [4+2] Cycloadditions | Use of the enone system as a dienophile | Synthesize complex polycyclic organophosphorus compounds. |

| Asymmetric Reductions | Stereoselective reduction of the ketone | Create chiral phosphinane alcohols as precursors to chiral ligands. |

Continuous Development of Highly Efficient and Sustainable Synthetic Routes

While methods for the synthesis of phosphinane rings exist, a continuous drive towards more sustainable and efficient routes is essential for making 1-Methoxyphosphinan-4-one 1-oxide and its derivatives more accessible. Future research should prioritize routes that utilize inexpensive, readily available, and less hazardous starting materials, while minimizing waste and energy consumption.

Inspired by the synthesis of other heterocyclic phosphines like 2,2,6,6-tetramethylphosphinane (TMPhos), which can be prepared on a gram scale from ammonium (B1175870) hypophosphite, similar strategies could be adapted. nih.gov Developing a route that starts from a simple phosphorus source and employs a ring-forming reaction, such as a Michael addition followed by cyclization, could represent a significant improvement over multi-step, lower-yielding procedures. nih.gov One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a powerful strategy for improving efficiency and reducing waste. mdpi.com A future goal could be to design a one-pot procedure that assembles the 1-methoxyphosphinan-4-one 1-oxide core from simple acyclic precursors.

| Waste Generation | Significant | Minimized |

Enhanced Stereochemical Control in the Synthesis of Functionalized Phosphinane Derivatives

The ketone functionality in 1-Methoxyphosphinan-4-one 1-oxide presents a key opportunity for introducing stereocenters into the phosphinane ring. Achieving high levels of stereochemical control in reactions at this position is a critical area for future research, as it would provide access to enantiomerically pure phosphinane derivatives, which are highly valuable as chiral ligands in asymmetric catalysis.

Two primary strategies could be pursued: substrate control and auxiliary control. youtube.com In substrate-controlled reactions, the inherent chirality of a modified phosphinane ring would direct the stereochemical outcome of a subsequent reaction. However, a more versatile approach would be the use of chiral auxiliaries. youtube.com An auxiliary could be temporarily attached to the molecule to direct a stereoselective addition to the ketone, after which the auxiliary is removed, leaving a chiral alcohol. youtube.com The development of effective chiral auxiliaries specifically designed for the phosphinane system would be a significant contribution.

Future work should focus on the diastereoselective and enantioselective reduction of the ketone to form the corresponding alcohol, 1-methoxyphosphinan-4-ol 1-oxide. Furthermore, stereoselective additions of organometallic reagents or nucleophiles to the carbonyl group would open pathways to a wide array of chiral phosphinane derivatives with defined stereochemistry at the C4 position.

Integration of 1-Methoxyphosphinan-4-one 1-oxide into Emerging Methodologies in Organic Synthesis

To maximize its utility, 1-Methoxyphosphinan-4-one 1-oxide and its derivatives should be integrated into modern and emerging synthetic methodologies. These technologies often provide advantages in terms of efficiency, safety, and scalability.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a sustainable alternative to traditional solution-based methods, often reducing or eliminating the need for solvents. nih.gov Future research could explore the synthesis of the phosphinane ring itself or its subsequent functionalization using mechanochemical methods. nih.gov This could lead to faster reactions and simplified purification procedures.

Another area of interest is the use of this compound in continuous flow chemistry. Flow synthesis allows for precise control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability. Adapting key transformations involving 1-Methoxyphosphinan-4-one 1-oxide to a flow-based system could enable the on-demand production of valuable derivatives. The development of one-pot protocols, where multiple transformations occur in a single vessel, is also a key area that can streamline the synthesis of complex molecules from this building block. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Methoxyphosphinan-4-one 1-oxide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or oxidation of precursor phospholane derivatives. For example, analogous compounds (e.g., phosphole oxides) are synthesized via reactions with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions . Optimization requires adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature (0–25°C), and stoichiometry of reagents. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ NMR is critical.

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How should researchers characterize the structural integrity of 1-Methoxyphosphinan-4-one 1-oxide?

- Methodology :

- Spectroscopy : Use and NMR to confirm the presence of the methoxy group and phosphorus-oxygen bond. For example, NMR typically shows a downfield shift (~20–30 ppm) for phosphine oxides .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, particularly for chiral centers .

Q. What safety protocols are essential when handling 1-Methoxyphosphinan-4-one 1-oxide?

- Methodology :

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respirators compliant with NIOSH standards .

- Emergency Measures : Install safety showers and eye-wash stations. Store compounds in airtight containers below -20°C if stability data suggest degradation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 1-Methoxyphosphinan-4-one 1-oxide derivatives?

- Methodology :

- Reproducibility Checks : Re-run experiments under identical conditions to rule out procedural errors.

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For tautomeric forms (e.g., enol-oxo tautomerism), variable-temperature NMR can elucidate dynamic equilibria .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What strategies are effective for studying the reactivity of 1-Methoxyphosphinan-4-one 1-oxide in catalytic systems?

- Methodology :

- Reaction Screening : Test diverse conditions (e.g., Lewis acids, solvents) to identify catalytic activity. For example, phosphine oxides often act as ligands in transition-metal catalysis .

- Kinetic Studies : Use stopped-flow spectroscopy or in situ IR to monitor reaction rates.

- Mechanistic Probes : Isotope labeling (e.g., ) or trapping experiments can elucidate pathways.

Q. How does the electronic environment of 1-Methoxyphosphinan-4-one 1-oxide influence its biological interactions?

- Methodology :

- Computational Analysis : Perform docking studies (e.g., AutoDock) to predict binding affinities with enzyme targets like phosphatases or kinases.

- In Vitro Assays : Screen for bioactivity using enzyme inhibition assays (e.g., colorimetric phosphatase assays) and compare with structurally related compounds (e.g., 3-Thiomorpholinone 1-oxide) .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to map structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.